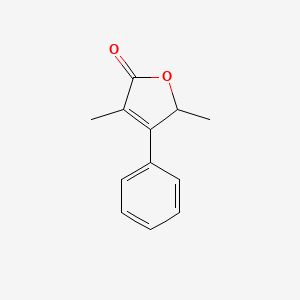
S-(4-octylphenyl) benzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-octylphenyl) benzenecarbothioate: is an organic compound with the molecular formula C21H26OS It is a thioester derivative of benzenecarbothioic acid and is characterized by the presence of an octyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-octylphenyl) benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with 4-octylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The general reaction scheme is as follows:
Benzenecarbothioic acid+4-octylphenolDCCS-(4-octylphenyl) benzenecarbothioate+Dicyclohexylurea
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-octylphenyl) benzenecarbothioate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of electron-withdrawing groups. Reagents such as sodium hydroxide (NaOH) can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaOH
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: S-(4-octylphenyl) benzenecarbothioate is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity. Thioesters are known to interact with various enzymes, making them valuable tools in enzymology studies.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting specific enzymes or pathways. Its ability to form stable thioester bonds makes it a candidate for drug design.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of S-(4-octylphenyl) benzenecarbothioate involves its interaction with specific molecular targets, such as enzymes. The thioester bond can undergo nucleophilic attack by active site residues, leading to the formation of enzyme-substrate complexes. This interaction can modulate the activity of the enzyme, either inhibiting or activating its function. The pathways involved depend on the specific enzyme and the context of the reaction.
Comparison with Similar Compounds
- S-(4-methylphenyl) benzenecarbothioate
- S-(4-ethylphenyl) benzenecarbothioate
- S-(4-butylphenyl) benzenecarbothioate
Comparison: S-(4-octylphenyl) benzenecarbothioate is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring increased lipophilicity compared to its shorter alkyl chain analogs. The longer alkyl chain also influences its reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.
Properties
CAS No. |
118058-59-6 |
|---|---|
Molecular Formula |
C21H26OS |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
S-(4-octylphenyl) benzenecarbothioate |
InChI |
InChI=1S/C21H26OS/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)23-21(22)19-12-9-7-10-13-19/h7,9-10,12-17H,2-6,8,11H2,1H3 |
InChI Key |
RSNMMGRRKZHZLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




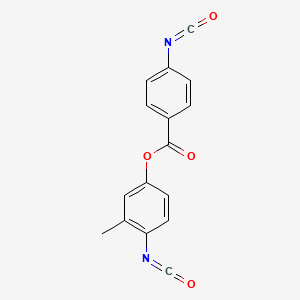

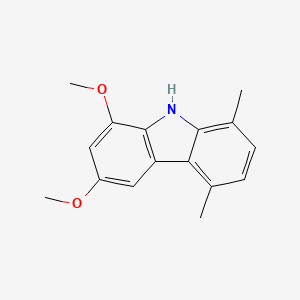
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)
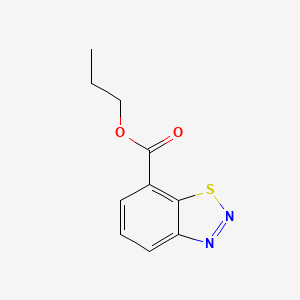

![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
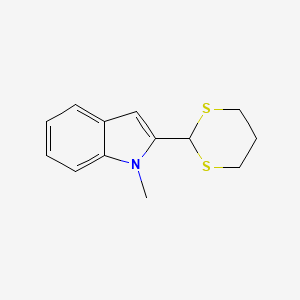

![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)
